Ethyl 6-bromo-5-methoxypyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-5-methoxypyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. It has a CAS Number of 1807164-26-6 and a molecular weight of 260.09 . The IUPAC name for this compound is ethyl 6-bromo-5-methoxynicotinate .
Molecular Structure Analysis
The molecular formula of this compound is C9H10BrNO3 . The InChI code for this compound is 1S/C9H10BrNO3/c1-3-14-9(12)6-4-7(13-2)8(10)11-5-6/h4-5H,3H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis Applications
Synthesis of Pyridine Derivatives : Ethyl 6-bromo-5-methoxypyridine-3-carboxylate is utilized in the synthesis of various pyridine derivatives. For example, it is used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of dopamine and serotonin receptors antagonist (Hirokawa et al., 2000).
Construction of Central Pyrrole : This compound plays a role in the synthesis of ethyl canthin-6-one-1-carboxylate and its analogues via a non-classical approach focusing on the construction of the central pyrrole using Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling (Ioannidou et al., 2011).
Anti-cancer Agent Development : It is instrumental in the development of anti-cancer agents. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a stable analogue of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, has been shown to mitigate drug resistance in leukemia cells (Das et al., 2009).
Molecular Structure Studies
- Crystal and Molecular Structure Analysis : This compound is used in crystal and molecular structure studies. For example, its derivatives, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been analyzed using single crystal X-ray diffraction data to understand their molecular structures (Kaur et al., 2012).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with this compound are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
Properties
IUPAC Name |
ethyl 6-bromo-5-methoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-7(13-2)8(10)11-5-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHHRILROUHRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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